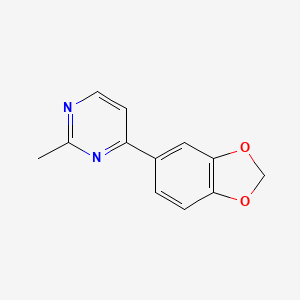

4-(1,3-Benzodioxol-5-yl)-2-méthylpyrimidine

Vue d'ensemble

Description

4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.224. The purity is usually 95%.

BenchChem offers high-quality 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Contexte: La synthèse de dérivés de [4-(1,3-benzodioxol-5-yl)-tétrahydro-2H-pyran-4-yl]méthanamine implique des étapes d'alkylation et de réduction .

- Contexte: Le composé intermédiaire 4-(1,3-benzodioxol-5-yl)-tétrahydro-2H-pyran-4-carbonitrile a été utilisé pour construire des trithiocarbonates en tant qu'inhibiteurs de l'histone désacétylase (HDAC) .

Activité antioxydante

Inhibition de la HDAC

Adjuvants en psychothérapie

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that plays a crucial role in numerous cellular processes, including glucose regulation, Wnt signaling, and cell cycle regulation .

Mode of Action

Based on the interaction of similar compounds with gsk-3β, it can be hypothesized that this compound may inhibit the kinase activity of gsk-3β . This inhibition could lead to changes in the phosphorylation status of various downstream targets, affecting their activity and ultimately leading to alterations in cellular processes.

Biochemical Pathways

These include the Wnt/β-catenin signaling pathway , which is involved in cell proliferation and differentiation, and the insulin signaling pathway , which regulates glucose metabolism .

Pharmacokinetics

Therefore, it is difficult to comment on its bioavailability and how these properties might affect its pharmacological action .

Result of Action

If it acts as an inhibitor of gsk-3β, it could potentially influence cell proliferation, differentiation, and glucose metabolism

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of the compound, including its functional groups and overall molecular configuration .

Cellular Effects

The effects of 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine on various types of cells and cellular processes would be determined by its interactions with cellular components. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine at the molecular level would involve its binding interactions with biomolecules, potential inhibition or activation of enzymes, and possible changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine could change due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine could vary with different dosages. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine within cells and tissues would depend on factors such as its solubility, charge, and size, as well as any transporters or binding proteins it interacts with .

Subcellular Localization

The subcellular localization of 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine would be determined by factors such as its physicochemical properties and any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-13-5-4-10(14-8)9-2-3-11-12(6-9)16-7-15-11/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVQZCVGMOLQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323076 | |

| Record name | 4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

439108-53-9 | |

| Record name | 4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)

![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)

![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)